Tetrazole as a Replacement of the Electrophilic Group in Characteristic Prolyl Oligopeptidase Inhibitors

,

ACS Medicinal Chemistry Letters,

2019,

10(12),

1635-1640

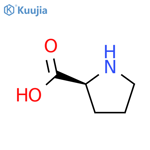

![(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile structure](https://ja.kuujia.com/scimg/cas/796874-99-2x500.png)